

# Application Notes and Protocols: VVD-130037

## Dosage and Administration in Animal Models

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### Compound of Interest

Compound Name: VVD-130037

Cat. No.: B15616473

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These application notes provide a detailed overview of the preclinical dosage and administration of **VVD-130037**, a first-in-class, orally active, covalent activator of Kelch-like ECH-associated protein 1 (KEAP1). By activating KEAP1, **VVD-130037** promotes the degradation of the transcription factor NRF2, a key regulator of cellular stress responses that is often hyperactivated in cancer to support tumor growth and resistance to therapy. The following protocols and data are based on preclinical studies of **VVD-130037** and its close analog, VVD-065, in various animal models.

## Data Presentation: In Vivo Efficacy of a VVD-130037 Analog

The following tables summarize the quantitative data from preclinical studies involving a close analog of **VVD-130037**, referred to as VVD-065. These studies demonstrate the dose-dependent in vivo activity of the compound in xenograft and syngeneic mouse models.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of VVD-065 in a KYSE70 Xenograft Model[1]

Animal Model	Compound	Dosage (mg/kg)	Administration Route	Dosing Frequency	Key Findings
KYSE70 Xenograft	VVD-065	5, 25, and 50	Oral	Single Dose	Dose-dependent covalent binding to KEAP1_C151.
KYSE70 Xenograft	VVD-065	5, 25, and 50	Oral	7 Days	Dose-dependent reduction in NRF2 target gene expression.
KYSE70 Xenograft	VVD-065	Not Specified	Oral	Not Specified	Reduction in NRF2 protein expression in tumors.

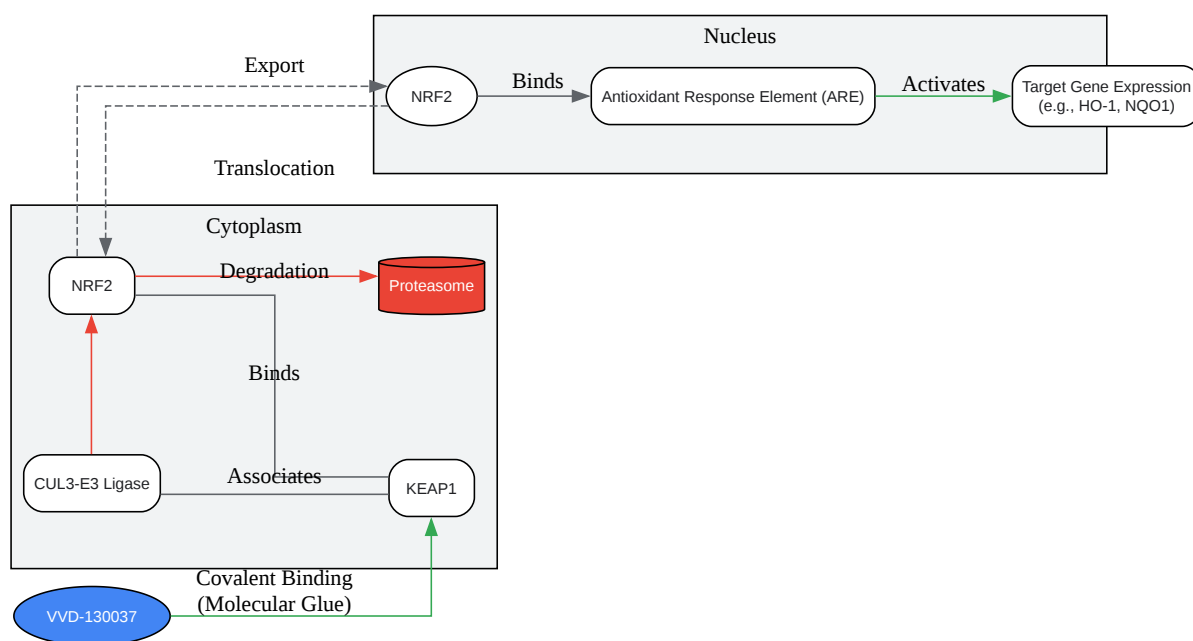
Table 2: Anti-Tumor Efficacy of VVD-065 in a KLN205 Syngeneic Orthotopic Model<sup>[1]</sup>

Animal Model	Compound	Dosage (mg/kg)	Administration Route	Dosing Frequency	Key Findings
KLN205 Syngeneic Orthotopic	VVD-065	50	Oral	Once Daily (QD)	Significant inhibition of tumor growth.

## Signaling Pathway

The diagram below illustrates the mechanism of action of **VVD-130037**. Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent degradation by the proteasome. In many cancers, this process is disrupted, leading to the accumulation of NRF2 and the activation of genes that promote cell survival and proliferation. **VVD-130037** acts as a

"molecular glue," covalently binding to KEAP1 and enhancing its ability to degrade NRF2, thereby suppressing NRF2-dependent cancer growth.[1][2][3][4][5]



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### VVD-130037 Mechanism of Action

## Experimental Protocols

The following are generalized protocols for the preparation and administration of **VVD-130037** in mouse models based on available information and standard laboratory procedures.

## Formulation of VVD-130037 for Oral Administration

#### Materials:

- **VVD-130037** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween 80
- Saline or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer

#### Procedure:

- Stock Solution Preparation:
  - Prepare a stock solution of **VVD-130037** in DMSO. The concentration will depend on the final desired dosage. For example, to achieve a final concentration of 2 mg/mL in the formulation below, a 40 mg/mL stock in DMSO can be prepared.
- Vehicle Preparation:
  - The recommended vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween 80, and saline/PBS. A common ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
- Final Formulation:
  - To prepare 1 mL of the final formulation, sequentially add and mix the following components:
    - 50 µL of **VVD-130037** stock solution in DMSO.
    - 300 µL of PEG300. Vortex until the solution is clear.

- 50  $\mu$ L of Tween 80. Vortex until the solution is clear.
- 600  $\mu$ L of Saline or PBS. Vortex thoroughly.
- This formulation should be prepared fresh daily before administration.

## Oral Gavage Administration in Mice

### Materials:

- Formulated **VVD-130037** solution
- Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
- 1 mL syringes
- Animal scale

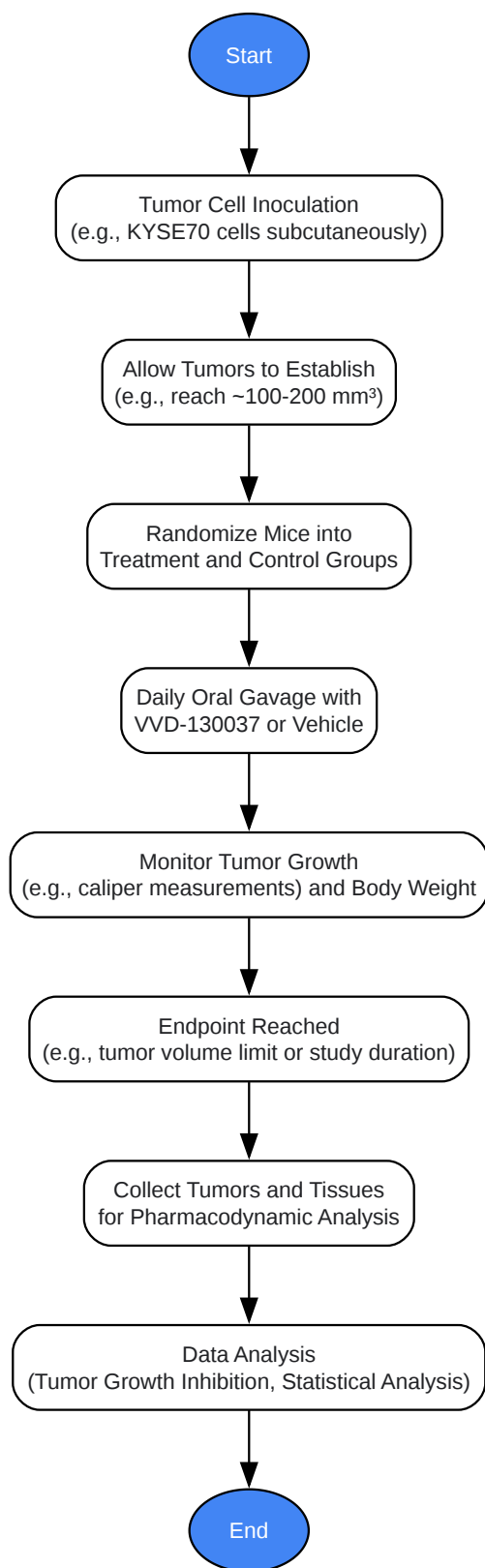
### Procedure:

- Animal Preparation:
  - Weigh each mouse to determine the precise volume of the drug solution to be administered. The typical dosing volume is 5-10 mL/kg body weight.
- Dosage Calculation:
  - Calculate the volume to administer based on the mouse's weight and the desired dosage (e.g., for a 20g mouse and a 50 mg/kg dose of a 5 mg/mL solution, the volume would be 0.2 mL).
- Restraint:
  - Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.
- Gavage Needle Insertion:

- Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the back of the throat. The mouse should swallow the needle.
- Once past the pharynx, gently guide the needle down the esophagus into the stomach. Do not force the needle.
- Administration:
  - Slowly depress the syringe plunger to deliver the **VVD-130037** solution.
  - After administration, gently and swiftly remove the gavage needle.
- Monitoring:
  - Monitor the animal for any signs of distress immediately after the procedure and regularly throughout the study.

## Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **VVD-130037** in a xenograft mouse model.



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### In Vivo Efficacy Study Workflow

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